![molecular formula C15H17ClFN3O2S B2470907 2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide CAS No. 921547-99-1](/img/structure/B2470907.png)
2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide
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Description
2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide is a useful research compound. Its molecular formula is C15H17ClFN3O2S and its molecular weight is 357.83. The purity is usually 95%.
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Scientific Research Applications
Antihypertensive Effects
Research by Carini et al. (1991) focuses on a series of nonpeptide angiotensin II receptor antagonists, including compounds similar to 2-(2-((2-chloro-6-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide, which have shown potent antihypertensive effects upon oral administration. These findings are significant in the context of developing new treatments for hypertension (Carini et al., 1991).
Synthesis and Structural Analysis
Huang Jin-qing (2009) discusses the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, a compound structurally related to the target molecule. The study emphasizes the importance of reaction formulas and optimized conditions in synthesizing such complex molecules (Huang Jin-qing, 2009).
Peripheral Benzodiazepine Receptor Studies
Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted compounds related to this compound. These compounds exhibit high affinity for peripheral benzodiazepine receptors, indicating potential applications in studying neurodegenerative disorders (Fookes et al., 2008).
Potential Antipsychotic Agents
Wise et al. (1987) describe the synthesis and pharmacological evaluation of a series of compounds including 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide. These compounds have shown an antipsychotic-like profile in animal tests, which could be relevant for the development of new antipsychotic drugs (Wise et al., 1987).
properties
IUPAC Name |
2-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN3O2S/c1-2-18-14(22)7-20-10(8-21)6-19-15(20)23-9-11-12(16)4-3-5-13(11)17/h3-6,21H,2,7-9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAJNKLOKRWDKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CN=C1SCC2=C(C=CC=C2Cl)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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